

Endogenous Sources and Subcellular Localization of C14:0 Ceramide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C14 Ceramide*

Cat. No.: *B2986048*

[Get Quote](#)

Introduction

Ceramides are a class of bioactive sphingolipids that serve as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. They are central intermediates in sphingolipid metabolism, acting as precursors for more complex sphingolipids like sphingomyelin and glycosphingolipids. The biological function of a specific ceramide is intricately linked to its N-acyl chain length, which can range from medium-chain (C12-C14) to ultra-long-chain (\geq C26). C14:0 Ceramide (N-myristoyl-sphingosine) is a medium-chain species implicated in specific cellular stress responses and metabolic regulation. This technical guide provides an in-depth overview of the endogenous synthesis pathways and subcellular distribution of C14:0 Ceramide, tailored for researchers, scientists, and drug development professionals.

Endogenous Sources of C14:0 Ceramide

The cellular pool of C14:0 Ceramide is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of all ceramides originates in the endoplasmic reticulum (ER). This pathway begins with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA

(C16:0), a reaction catalyzed by serine palmitoyltransferase (SPT). The product, 3-ketosphinganine, is then reduced to sphinganine (dihydrosphingosine).

The crucial step for determining the acyl chain length occurs next. A family of six mammalian (dihydro)ceramide synthases (CerS1-6) acylates sphinganine with a fatty acyl-CoA of a specific chain length. C14:0 Ceramide is specifically synthesized by Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6), which utilize myristoyl-CoA (C14:0-CoA) as the acyl donor. The resulting dihydroceramide (dihydro-C14:0-ceramide) is then desaturated by dihydroceramide desaturase (DES1) to form C14:0 Ceramide.

[Click to download full resolution via product page](#)

De Novo Synthesis of C14:0 Ceramide in the ER.

Salvage Pathway

The salvage pathway provides a mechanism for recycling sphingoid bases. Complex sphingolipids are broken down in the lysosomes to ceramide, which can then be further hydrolyzed by ceramidases to yield sphingosine. This sphingosine can be transported out of the lysosome and re-acylated in the ER by CerS enzymes to form ceramide. If CerS5 or CerS6 are active and myristoyl-CoA is available, this pathway can contribute to the endogenous pool of C14:0 Ceramide.

Subcellular Localization of C14:0 Ceramide

The function of ceramide is highly dependent on its specific subcellular location. While de novo synthesis occurs in the ER, C14:0 Ceramide is subsequently distributed to various cellular compartments.

- Endoplasmic Reticulum (ER): As the primary site of synthesis, the ER contains a basal pool of C14:0 Ceramide. It is the central hub from which ceramide is transported to other organelles.
- Golgi Apparatus: Ceramide is transported from the ER to the Golgi, where it serves as a substrate for the synthesis of sphingomyelin (by sphingomyelin synthase) and simple glycosphingolipids (by glucosylceramide synthase). This transport can occur via vesicular

trafficking or through the action of the ceramide transfer protein (CERT). CERT has been shown to preferentially transfer ceramides with long acyl chains (C14-C20).

- **Mitochondria:** Ceramide can accumulate in mitochondria, particularly in response to cellular stress, where it is implicated in the regulation of apoptosis. It is thought to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. Ceramide synthases have also been found in mitochondria-associated membranes (MAM) and within purified mitochondrial fractions, suggesting local synthesis is possible.
- **Plasma Membrane:** Ceramides are structural components of the plasma membrane and are enriched in microdomains known as lipid rafts. Here, they play crucial roles in signal transduction, modulating the activity of receptors and downstream signaling cascades.
- **Lysosomes:** Degradation of complex sphingolipids by acid sphingomyelinase generates ceramide within the lysosome.

[Click to download full resolution via product page](#)

Ceramide trafficking from the ER to other organelles.

Data Presentation

Table 1: Acyl-CoA Specificity of Mammalian Ceramide Synthases

Enzyme	Aliases	Acyl-CoA Specificity	Key Tissues/Functions
CerS1	LASS1	C18:0	Brain, skeletal muscle
CerS2	LASS2	C20:0 - C26:0	Liver, kidney, brain (myelin)
CerS3	LASS3	C26:0 - C34:0	Skin, testes
CerS4	LASS4	C18:0 - C20:0	Heart, liver, skin, spleen
CerS5	LASS5	C14:0 - C16:0	Lung, intestine, various tissues
CerS6	LASS6	C14:0 - C16:0	Widespread, implicated in cancer

Data compiled from multiple sources.

Table 2: Subcellular Localization of Key Ceramide Metabolizing Enzymes

Enzyme	Pathway	Primary Subcellular Localization(s)
Serine Palmitoyltransferase (SPT)	De Novo Synthesis	Endoplasmic Reticulum (ER)
Ceramide Synthases (CerS1-6)	De Novo & Salvage	Endoplasmic Reticulum (ER), Mitochondria-Associated Membranes (MAM)
Dihydroceramide Desaturase (DES1)	De Novo Synthesis	Endoplasmic Reticulum (ER)
Sphingomyelin Synthase (SMS)	Complex Sphingolipid Synthesis	Golgi Apparatus, Plasma Membrane
Glucosylceramide Synthase (GCS)	Complex Sphingolipid Synthesis	Golgi Apparatus (cis-Golgi)
Acid Sphingomyelinase (aSMase)	Degradation	Lysosomes
Neutral Sphingomyelinase (nSMase)	Degradation/Signaling	Plasma Membrane, Golgi, ER
Acid Ceramidase (aCDase)	Degradation/Salvage	Lysosomes

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Quantification of C14:0 Ceramide by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of individual ceramide species from complex biological samples.

1. Sample Preparation (Lipid Extraction):

- Homogenize cells or tissues in a suitable buffer.

- Add an internal standard mixture containing a known amount of a non-endogenous ceramide (e.g., C17:0 Ceramide) to normalize for extraction efficiency and instrument variability.
- Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform:methanol:water) or a single-phase extraction with an organic solvent mixture (e.g., ethyl acetate:isopropanol).
- Collect the organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol or ethanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Chromatography: Inject the extracted lipids onto a reverse-phase C8 or C18 HPLC column. Separate the lipid species using a gradient elution with mobile phases typically consisting of water and methanol/acetonitrile containing additives like formic acid and ammonium formate to improve ionization.
- Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer operating in positive ion mode.
- Detection: Use
- To cite this document: BenchChem. [Endogenous Sources and Subcellular Localization of C14:0 Ceramide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2986048#endogenous-sources-and-localization-of-c14-ceramide\]](https://www.benchchem.com/product/b2986048#endogenous-sources-and-localization-of-c14-ceramide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com